![molecular formula C22H19NO2 B13141843 (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a phenylfluorenyl group attached to the nitrogen atom of the amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid typically involves the protection of the amino group with the phenylfluorenyl group. One common method involves the use of (9-phenylfluoren-9-yl)chloroformate as a protecting agent. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the protected amino acid .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through large-scale preparation techniques. These methods often involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the phenylfluorenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amino acids .
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of protein structure and function due to its ability to act as a protecting group for amino acids.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid involves its interaction with various molecular targets. The phenylfluorenyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9-Phenylfluoren-9-yl)methoxycarbonyl (Fmoc) amino acids: These compounds also use the phenylfluorenyl group for protection but differ in the protecting group attached to the amino acid.
(3S, 4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine: This compound uses a different protecting group but serves a similar purpose in synthetic chemistry.
Uniqueness
The uniqueness of (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid lies in its ability to prevent racemization and its stability under various reaction conditions. This makes it a valuable tool in the synthesis of enantiomerically pure compounds .
Eigenschaften
Molekularformel |
C22H19NO2 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid |
InChI |
InChI=1S/C22H19NO2/c1-15(21(24)25)23-22(16-9-3-2-4-10-16)19-13-7-5-11-17(19)18-12-6-8-14-20(18)22/h2-15,23H,1H3,(H,24,25)/t15-/m0/s1 |
InChI-Schlüssel |
BIPTVPZFIZKZRT-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C(=O)O)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


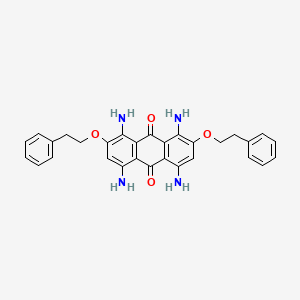

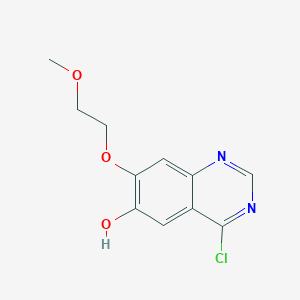



![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
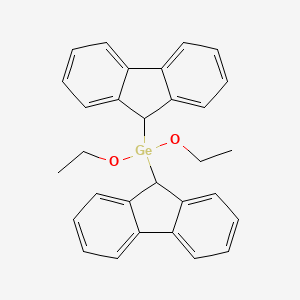
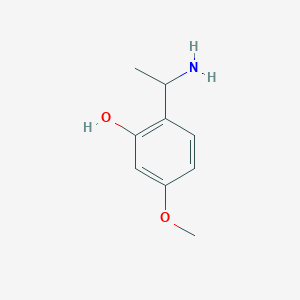
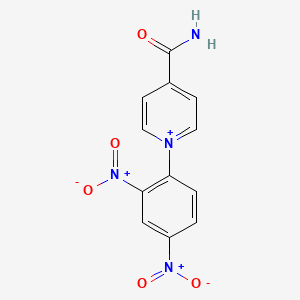

![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)


